L-Phenylalanine-3,3-d2

Übersicht

Beschreibung

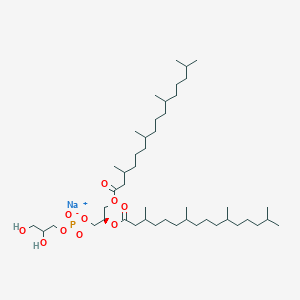

L-Phenylalanine-3,3-d2 is a variant of the amino acid phenylalanine with two deuterium atoms replacing the hydrogen atoms at the 3,3 position . It has a molecular weight of 167.20 .

Synthesis Analysis

A research paper suggests that L-Phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

The linear formula of L-Phenylalanine-3,3-d2 is C6H5CD2CH(NH2)CO2H .Chemical Reactions Analysis

The docking pose in D-center with cofactor NADPH and imine intermediate 2-imino-3-phenylpropanoic acid docked in generated PvDAPDH model .Physical And Chemical Properties Analysis

L-Phenylalanine-3,3-d2 is a solid substance with a melting point of 270-275 °C (dec.) (lit.) . Its optical activity is [α]25/D -33.0°, c = 1 in H2O . The density is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Enhanced L-Phenylalanine Production

- Biological Production in E. coli : L-Phenylalanine (L-Phe) is produced biologically in E. coli. The production efficiency is improved by manipulating the concentrations of enzymes in the shikimate pathway. Overexpression of specific enzymes like AroA in E. coli significantly increases L-Phe yield, demonstrating the potential for large-scale biosynthesis (Ding et al., 2016).

Metabolic Engineering and Protein Evolution

- Enhancing L-Phenylalanine Yield from Glucose : L-Phenylalanine synthesis from glucose in E. coli has been optimized through metabolic engineering. Modifications such as inactivating the phosphotransferase transport system and overexpressing specific enzymes significantly increase the yield of L-Phe from glucose, highlighting advanced genetic and biotechnological approaches (Báez-Viveros et al., 2004).

Chiral Fluorescent Sensing

- Enantioselective Recognition of L-Phenylalanine : A chiral fluorescent sensor based on H8-BINOL has been developed for the high enantioselective recognition of D- and L-phenylalanine. This sensor differentiates the configurations of phenylalanine, demonstrating its potential application in clinical diagnostics and research (Zhang et al., 2022).

Biosynthesis and Metabolic Fate

- Role in Phenylpropanoid Metabolism : L-Phenylalanine, derived from the shikimic acid pathway in fungi and plants, plays a crucial role in phenylpropanoid metabolism. This pathway leads to the biosynthesis of a variety of secondary products, vital for plant growth and defense mechanisms (Hyun et al., 2011).

Diagnostic Applications

- L-Phenylalanine Detection Sensors : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive determination of L-phenylalanine. These sensors are significant for clinical diagnostics and monitoring metabolic disorders such as phenylketonuria (Ermiş et al., 2017).

Neuroprotective Action

- Derivatives of L-Phenylalanine in Neuroprotection : Halogenated derivatives of L-Phenylalanine have shown potential as neuroprotective agents. These compounds effectively protect the brain from conditions characterized by overactivation of glutamate receptors, making them promising candidates for treating neurological disorders (Kagiyama et al., 2004).

Wirkmechanismus

Target of Action

L-Phenylalanine-3,3-d2, also known as L-Phenylalanine-d2, is a deuterated form of L-Phenylalanine . L-Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several important compounds and pathways in the body, including the synthesis of proteins, the production of the neurotransmitter dopamine, and the biosynthesis of phenylpropanoids .

Mode of Action

The mode of action of L-Phenylalanine-3,3-d2 is similar to that of L-Phenylalanine. It is incorporated into proteins during protein synthesis. The deuterium atoms at the 3,3-positions of the phenylalanine molecule may influence the kinetics of metabolic processes involving phenylalanine, potentially leading to different biological effects .

Biochemical Pathways

L-Phenylalanine-3,3-d2 is involved in the same biochemical pathways as L-Phenylalanine. It is a key player in the phenylalanine metabolic pathway and the phenylpropanoid biosynthesis pathway . These pathways lead to the production of key biological compounds such as tyrosine, dopamine, norepinephrine, and epinephrine. The deuterium atoms may influence the kinetics of these pathways .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine-3,3-d2 are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed throughout the body, where it can be incorporated into proteins or metabolized. The deuterium atoms may influence the absorption, distribution, metabolism, and excretion (ADME) of the compound .

Result of Action

The result of the action of L-Phenylalanine-3,3-d2 is the production of proteins and other biological compounds. It may also influence the production and function of neurotransmitters, potentially affecting mood and cognitive function . The deuterium atoms may lead to different biological effects compared to L-Phenylalanine .

Action Environment

The action of L-Phenylalanine-3,3-d2 can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RAEURDQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-3,3-d2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)